5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde
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Overview
Description
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O4. It is a derivative of furan, containing both aldehyde and ether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde can be achieved through a multi-component condensation reaction. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
the principles of multi-component condensation reactions and the use of common reagents such as pyruvic acid and aromatic amines suggest that scalable production methods could be developed based on existing synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to its potential antiviral and antibacterial effects. Molecular docking studies have been used to elucidate the binding mechanisms and interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
Methoxymethylfurfural: Another furan derivative with similar functional groups.
Ethoxymethylfuran-2-carbaldehyde: A compound with an ethoxy group instead of a methoxy group.
Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group
Uniqueness
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenoxy group differentiates it from other furan derivatives and contributes to its unique properties and applications .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[(3-methoxyphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-15-10-3-2-4-11(7-10)16-9-13-6-5-12(8-14)17-13/h2-8H,9H2,1H3 |
InChI Key |
MNQLFBSVNLATRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
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